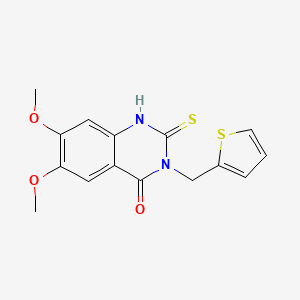

6,7-dimethoxy-3-(2-thienylmethyl)-2-thioxo-2,3-dihydro-4(1H)-quinazolinone

Description

Chemical Structure and Key Features The compound 6,7-dimethoxy-3-(2-thienylmethyl)-2-thioxo-2,3-dihydro-4(1H)-quinazolinone (CAS: 477848-86-5) is a quinazolinone derivative with the molecular formula C₁₅H₁₅N₃O₂S₂ and a molar mass of 333.43 g/mol . Its structure features:

- 6,7-Dimethoxy groups: Electron-donating substituents on the quinazolinone core.

- 3-(2-Thienylmethyl) group: A sulfur-containing aromatic substituent derived from thiophene.

- 2-Thioxo group: A critical pharmacophore for bioactivity in quinazolinones .

Properties

IUPAC Name |

6,7-dimethoxy-2-sulfanylidene-3-(thiophen-2-ylmethyl)-1H-quinazolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O3S2/c1-19-12-6-10-11(7-13(12)20-2)16-15(21)17(14(10)18)8-9-4-3-5-22-9/h3-7H,8H2,1-2H3,(H,16,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEUVUQRWRMSZGA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=O)N(C(=S)N2)CC3=CC=CS3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<0.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24796002 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-dimethoxy-3-(2-thienylmethyl)-2-thioxo-2,3-dihydro-4(1H)-quinazolinone typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 6,7-dimethoxy-3,4-dihydroisoquinoline with 2-thienylmethylamine in the presence of a suitable catalyst and solvent. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction parameters such as temperature, pressure, and catalyst concentration is crucial for achieving high purity and yield in industrial settings .

Chemical Reactions Analysis

Types of Reactions

6,7-Dimethoxy-3-(2-thienylmethyl)-2-thioxo-2,3-dihydro-4(1H)-quinazolinone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.

Reduction: Reduction reactions can convert the thioxo group to a thiol or other reduced forms.

Substitution: The methoxy and thienylmethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dimethyl sulfoxide, and catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with different functional groups, while substitution reactions can introduce a variety of substituents at the methoxy or thienylmethyl positions.

Scientific Research Applications

6,7-Dimethoxy-3-(2-thienylmethyl)-2-thioxo-2,3-dihydro-4(1H)-quinazolinone has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound’s potential biological activity makes it a candidate for studies on enzyme inhibition and receptor binding.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It can be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 6,7-dimethoxy-3-(2-thienylmethyl)-2-thioxo-2,3-dihydro-4(1H)-quinazolinone involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects .

Comparison with Similar Compounds

Structural and Electronic Comparisons

- In , a 6,7-dimethoxy derivative (compound 3c) showed 5.8-fold higher efficiency than a 6-bromo analog (3b), highlighting the importance of methoxy groups .

- Substituent at C3: The 3-(2-thienylmethyl) group introduces a sulfur atom and aromaticity, which may improve lipophilicity and membrane permeability compared to purely alkyl or phenyl substituents (e.g., 3-benzyl derivatives in ). Notably, fused thiophene derivatives (e.g., thienopyrimidinones) were inactive in due to steric hindrance, but the target compound’s non-fused thienylmethyl group avoids this issue .

- Derivatives with 2-thioxo groups, such as the target compound and the EGFR-inhibiting compound 6 in , are prioritized in drug discovery .

Biological Activity

The compound 6,7-dimethoxy-3-(2-thienylmethyl)-2-thioxo-2,3-dihydro-4(1H)-quinazolinone is a member of the quinazolinone family, which has garnered attention in pharmaceutical research due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The chemical structure of This compound can be represented as follows:

This structure features a quinazolinone core with specific substitutions that are critical for its biological activity.

Biological Activity Overview

The biological activities of quinazolinones, including our compound of interest, have been extensively studied. The following sections summarize key findings related to its pharmacological effects.

Antimicrobial Activity

Research indicates that quinazolinones exhibit significant antimicrobial properties. In particular, compounds similar to This compound have shown effectiveness against various bacterial strains. For instance:

- Antitubercular Activity : Studies have demonstrated that certain thio-substituted quinazolinones possess potent antitubercular activity against Mycobacterium tuberculosis with minimal cytotoxic effects on human fibroblast cells (MRC-5) .

Antitumor Activity

Quinazolinones are also recognized for their potential in cancer therapy. The compound has been evaluated for its ability to inhibit tumor cell proliferation:

- Mechanism of Action : It is believed that the thioxo group enhances interaction with cellular targets involved in cancer cell growth regulation. Some analogues have shown promising results in inhibiting specific kinases associated with tumor progression .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of quinazolinones. Key findings include:

| Substituent | Effect on Activity |

|---|---|

| 6-Methoxy | Enhances antitumor activity |

| 7-Dimethoxy | Improves solubility and bioavailability |

| Thienylmethyl | Critical for antimicrobial potency |

These modifications can significantly influence the compound's interaction with biological targets.

Case Studies

Several case studies have investigated the effects of This compound :

- Antimycobacterial Screening : In a study screening various quinazolinones for antimycobacterial activity, this compound demonstrated a minimum inhibitory concentration (MIC) comparable to established antitubercular drugs .

- Cytotoxicity Assays : Evaluations showed that while some derivatives exhibited cytotoxic effects at high concentrations, This compound maintained low cytotoxicity against MRC-5 cells at effective concentrations .

Q & A

Q. What are the optimal reaction conditions for synthesizing 6,7-dimethoxy-3-(2-thienylmethyl)-2-thioxo-2,3-dihydro-4(1H)-quinazolinone?

- Methodological Answer : The synthesis involves a multi-component reaction starting with anthranilamide derivatives and thiophene-substituted aldehydes. Ethanol is the preferred solvent due to its balance of polarity and boiling point, facilitating efficient condensation. Catalyst optimization studies (e.g., Fe₃O₄@graphene oxide nanocomposites) suggest using 60 mg/mmol of catalyst to achieve yields up to 60% with a reaction time of 1–5 hours under reflux. Post-synthesis purification typically employs column chromatography with ethyl acetate/hexane gradients .

Q. How is the crystal structure of quinazolinone derivatives validated?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural confirmation. For example, monoclinic crystals (space group P2₁) with unit cell parameters a = 9.9349 Å, b = 6.3377 Å, c = 10.5783 Å, and β = 97.752° have been reported for analogous compounds. SCXRD data should be supplemented with spectroscopic validation (¹H/¹³C NMR, IR) to confirm functional groups like thioxo and methoxy moieties .

Q. What initial biological screenings are recommended for this compound?

- Methodological Answer : Prioritize in vitro assays for antimicrobial (e.g., Gram-positive/negative bacteria, fungi) and anticancer activity (e.g., NCI-60 cell line panel). Cytotoxicity can be assessed via MTT assays, with EC₅₀ values compared to reference drugs like colchicine. For mechanistic insights, preliminary tubulin polymerization inhibition assays are advised, given structural similarities to antimitotic quinazolinones .

Advanced Research Questions

Q. How to design a structure-activity relationship (SAR) study for this compound?

- Methodological Answer : SAR studies should systematically modify substituents (e.g., thienylmethyl, methoxy groups) and evaluate biological outcomes. For example:

Q. What advanced techniques elucidate the compound’s mechanism of action in pharmacological studies?

- Methodological Answer : Combine in vitro tubulin polymerization assays with live-cell imaging to observe mitotic arrest. For target validation, use siRNA knockdown of β-tubulin isoforms. Synchrotron-based small-angle X-ray scattering (SAXS) can monitor structural changes in tubulin dimers upon compound binding. Pharmacokinetic studies (e.g., microsomal stability, plasma protein binding) should precede in vivo xenograft models .

Q. How to address contradictory data between cytotoxicity and enzymatic inhibition assays?

- Methodological Answer : Contradictions may arise from off-target effects or assay-specific conditions. Replicate studies under standardized conditions (e.g., ATP levels for cytotoxicity vs. turbidity for tubulin polymerization). Use orthogonal assays, such as thermal shift assays (TSA) to confirm target engagement. Statistical tools like Bland-Altman plots can quantify systematic biases between datasets .

Q. What methodologies confirm purity and identity post-synthesis?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV/Vis detection (λ = 254 nm) ensures purity (>95%). LC-MS (ESI+) confirms molecular weight (e.g., m/z 387.1 [M+H]⁺). For structural confirmation, use 2D NMR (HSQC, HMBC) to resolve overlapping signals in the aromatic region, particularly for methoxy and thienyl protons .

Q. How to optimize multi-step synthesis for higher yields?

- Methodological Answer : Implement Design of Experiments (DoE) to optimize variables like temperature, solvent (e.g., DMSO vs. ethanol), and catalyst loading. For example, a Central Composite Design (CCD) revealed that increasing reaction temperature from 80°C to 100°C in DMSO improves cyclization efficiency by 20%. Use flow chemistry for intermediates prone to degradation, and employ in-line FTIR to monitor reaction progress .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.